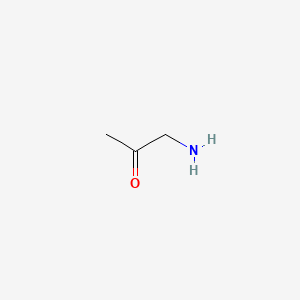
氨基丙酮
描述
Aminoacetone is an organic compound with the formula CH3C(O)CH2NH2 . It is a metabolite implicated in the biosynthesis of methylglyoxal . It is also produced during the catabolism of the amino acid threonine .
Synthesis Analysis
Aminoacetone is synthesized through various methods. One such method involves the merger of transition metal and photoredox catalysis, enabling a direct enantioselective acylation of α-amino C (sp3)-H bonds with carboxylic acids . Another method involves a thiol-promoted site-specific addition of 1,3-dioxolane to imines through a radical chain process . Aminoacetone is also produced during the catabolism of the amino acid threonine .Chemical Reactions Analysis
Aminoacetone is involved in various chemical reactions. For instance, it is implicated in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine . It also participates in reactions catalyzed by the Maillard reaction and Strecker degradation .Physical And Chemical Properties Analysis
Aminoacetone has a boiling point of 120.6±23.0 °C at 760 mmHg, a vapour pressure of 15.1±0.2 mmHg at 25°C, an enthalpy of vaporization of 35.9±3.0 kJ/mol, and a flash point of 26.8±22.6 °C .科学研究应用
1. Synthesis of α-amino ketones
- Application Summary: Aminoacetone is used in the synthesis of α-amino ketones, which are important in synthetic and medicinal chemistry . The amino ketone motif has a wide range of modulatory activities on important biological receptors .
- Methods of Application: The review discusses novel methodologies published since 2011 towards this high value synthon . The chapters are divided by the requisite functionality in the starting material, and an emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .
- Results or Outcomes: The review highlights applications to medicinal targets and presents mechanistic details . It also provides a short outlook for future development and emerging potential within this area .
2. Role of monoamine oxidases in cardiac pathophysiology
- Application Summary: Aminoacetone is a substrate for monoamine oxidases (MAOs), enzymes that have been linked to cardiac pathophysiology . MAOs generate reactive oxygen species (ROS) and their activity has been observed to increase in many cardiovascular diseases .
- Methods of Application: The role of MAOs in pathophysiology is characterized using a combination of pharmacological inhibitors and genetic tools . These tools provide a significant advantage in understanding the role of MAOs compared to other enzymes generating ROS .
- Results or Outcomes: The exploration of MAO inhibitors as an effective cardioprotective strategy is justified due to the deleterious roles of MAOs in cardiac pathologies . Recent findings also expand our understanding on the role of MAO in gene expression and cardiac development .
3. Semicarbazide Sensitive Amine Oxidase (SSAO) Substrate
- Application Summary: Aminoacetone has been shown to have a higher affinity for SSAO compared to methylamine . SSAO-induced vascular smooth muscle cells (VSMCs) death at certain concentrations of aminoacetone and methylamine .
- Methods of Application: The cytotoxic effect of aminoacetone and methylamine was reversed with the irreversible SSAO inhibitor MDL72527 .
- Results or Outcomes: The inhibitor completely abolished cell death, indicating the potential of aminoacetone as a substrate for studying SSAO activity .
4. Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine
- Application Summary: Aminoacetone is involved in the biosynthesis mechanism of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis .
- Methods of Application: The study investigates the production of these compounds using 2,3-Pentanedione and Aminoacetone .
- Results or Outcomes: The results of this study could provide insights into the production of these compounds, which have potential applications in various industries .
5. Role in Oxidative Stress Formation
- Application Summary: Aminoacetone has been shown to contribute to oxidative stress formation in the vascular wall .
- Methods of Application: The study investigates SSAO enzymatic activity in VSMCs using aminoacetone and other substrates .
- Results or Outcomes: The highest ROS production was observed in aminoacetone-treated cells . This suggests that aminoacetone could be used as a substrate for studying oxidative stress formation .
6. Impact on Rat Aortic Vascular Smooth Muscle Cells
- Application Summary: Aminoacetone has been shown to have a higher affinity for Semicarbazide-sensitive amine oxidase (SSAO) compared to methylamine . SSAO-induced vascular smooth muscle cells (VSMCs) death at certain concentrations of aminoacetone and methylamine .
- Methods of Application: The cytotoxic effect of aminoacetone and methylamine was reversed with the irreversible SSAO inhibitor MDL72527 , which completely abolished cell death .
- Results or Outcomes: Enhanced cytotoxicity was detected after the simultaneous addition of formaldehyde and H 2 O 2, as well as methylglyoxal and H 2 O 2 . The highest ROS production was observed in aminoacetone- and benzylamine-treated cells .
安全和危害
未来方向
属性
IUPAC Name |
1-aminopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGQXUMWHRQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7737-17-9 (hydrochloride) | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10183939 | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aminoacetone | |
CAS RN |
298-08-8 | |
| Record name | (2-Oxopropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



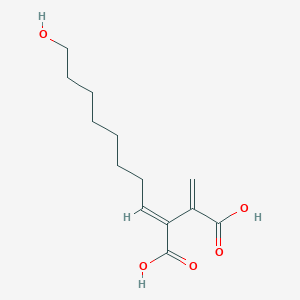


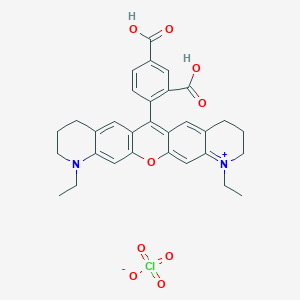

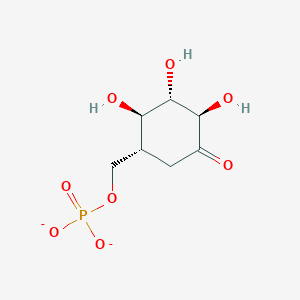

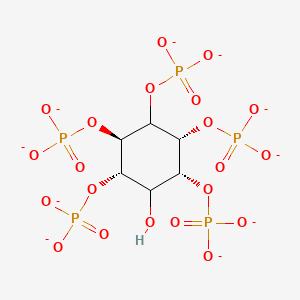

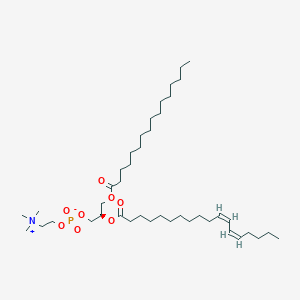
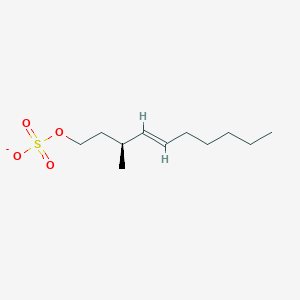


![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)